molecular formula C17H13ClN2O5S B11404359 N-[4-(aminosulfonyl)benzyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide

N-[4-(aminosulfonyl)benzyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11404359
M. Wt: 392.8 g/mol
InChI Key: ZYNWLPWRJSUGOD-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)benzyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of sulfonamides and chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminosulfonyl)benzyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzyl Group: The benzyl group can be attached through a nucleophilic substitution reaction involving a benzyl halide and the chromene derivative.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the benzyl derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminosulfonyl)benzyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(aminosulfonyl)benzyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit enzymes such as dihydrofolate reductase (DHFR) and carbonic anhydrase (CA).

    Biology: It is used in biological studies to investigate its effects on cell cycle regulation and apoptosis.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique optical and electronic properties.

    Industry: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)benzyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound inhibits enzymes such as dihydrofolate reductase (DHFR) and carbonic anhydrase (CA), leading to disruption of essential cellular processes.

    Cell Cycle Arrest: It can induce cell cycle arrest in the G1 phase, preventing cell proliferation.

    Apoptosis Induction: The compound can trigger apoptosis through activation of specific signaling pathways.

Comparison with Similar Compounds

N-[4-(aminosulfonyl)benzyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H13ClN2O5S

Molecular Weight

392.8 g/mol

IUPAC Name

6-chloro-4-oxo-N-[(4-sulfamoylphenyl)methyl]chromene-2-carboxamide

InChI

InChI=1S/C17H13ClN2O5S/c18-11-3-6-15-13(7-11)14(21)8-16(25-15)17(22)20-9-10-1-4-12(5-2-10)26(19,23)24/h1-8H,9H2,(H,20,22)(H2,19,23,24)

InChI Key

ZYNWLPWRJSUGOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)N

Origin of Product

United States

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